2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride
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Overview
Description
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride typically involves the following steps:
Formation of 2,5-Dimethylpyrazole: This can be achieved through the reaction of hydrazine with 2,5-dimethyl-3-pentanone under acidic conditions.
Acylation: The 2,5-dimethylpyrazole is then acylated using chloroacetyl chloride to form 2-(2,5-dimethylpyrazole-3-carbonyl) chloride.
Amination: The acyl chloride is reacted with glycine to form 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]acetic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]propionic acid
- **2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]butyric acid
- **2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]valeric acid
Uniqueness
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylpyrazole moiety and acetic acid backbone make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-5-3-6(11(2)10-5)8(14)9-4-7(12)13;/h3H,4H2,1-2H3,(H,9,14)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKLKMQCYCNWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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